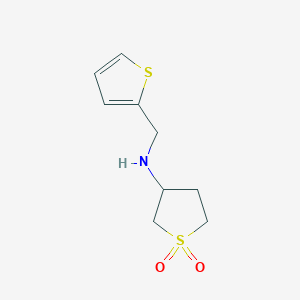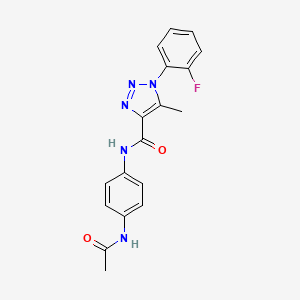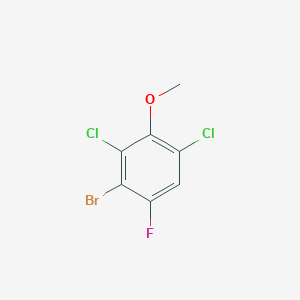
2-Bromo-3,5-dichloro-1-fluoro-4-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3,5-dichloro-1-fluoro-4-methoxybenzene is an organic compound with the molecular formula C7H4BrCl2FO. It is a derivative of benzene, featuring bromine, chlorine, fluorine, and methoxy groups attached to the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: The compound can be synthesized through electrophilic aromatic substitution reactions. The benzene ring undergoes substitution reactions with bromine, chlorine, and fluorine in the presence of a catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Stepwise Halogenation: The compound can be prepared by stepwise halogenation of benzene. Initially, benzene is reacted with chlorine to form chlorobenzene, followed by further halogenation to introduce bromine and fluorine atoms.
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process.
Purification: After synthesis, the compound is purified using techniques such as recrystallization or column chromatography to remove impurities and obtain a high-purity product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products. For example, oxidation with potassium permanganate (KMnO4) can convert the compound to a carboxylic acid derivative.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the halogenated groups.
Substitution: Substitution reactions are common with this compound, where one of the halogen atoms can be replaced by another functional group. For example, nucleophilic substitution can replace the bromine atom with an amine group.
Common Reagents and Conditions:
Oxidation: KMnO4, Na2Cr2O7, and H2O2 are commonly used oxidizing agents.
Reduction: LiAlH4, NaBH4, and hydrogen gas (H2) are typical reducing agents.
Substitution: Nucleophiles such as ammonia (NH3) and amines are used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Amines, ethers, and other functionalized derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-3,5-dichloro-1-fluoro-4-methoxybenzene is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique combination of halogen and methoxy groups makes it a versatile intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays to understand biological processes.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-Bromo-3,5-dichloro-1-fluoro-4-methoxybenzene exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.
Comparación Con Compuestos Similares
1-Bromo-2-fluoro-4-methoxybenzene: This compound is similar but lacks the chlorine atoms.
2-Bromo-3,5-dichlorobenzene: This compound has bromine and chlorine atoms but lacks the fluorine and methoxy groups.
3,5-Dichloro-4-fluorobenzene: This compound has chlorine and fluorine atoms but lacks the bromine and methoxy groups.
Uniqueness: 2-Bromo-3,5-dichloro-1-fluoro-4-methoxybenzene is unique due to its combination of multiple halogen atoms and a methoxy group, which provides it with distinct chemical properties and reactivity compared to similar compounds.
Propiedades
IUPAC Name |
4-bromo-1,3-dichloro-5-fluoro-2-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2FO/c1-12-7-3(9)2-4(11)5(8)6(7)10/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHOELHUMSXSKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1Cl)Br)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-N-[1-phenyl-2-(1,2,4-triazol-1-yl)ethyl]acetamide](/img/structure/B2959599.png)
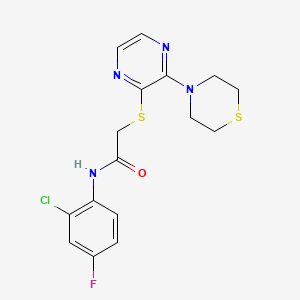
![2-(2-bromophenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2959601.png)
![2-[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2959603.png)
![ethyl 2-[(7-hydroxy-3-{[(4-methoxyphenyl)amino]carbonyl}-2H-chromen-2-ylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2959605.png)
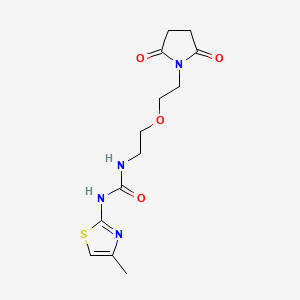
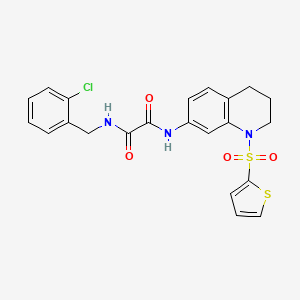

![2-[(2,5-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2959615.png)
![1-[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2959616.png)
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2959619.png)
